

Check Availability & Pricing

# PNU-105368: A Technical Overview of a Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PNU-105368 |           |
| Cat. No.:            | B1678917   | Get Quote |

#### Introduction

**PNU-105368**, also known as desacetyllinezolid, is a metabolite of the oxazolidinone antibiotic linezolid. While not as extensively studied as its parent compound, **PNU-105368** is a component of linezolid's metabolic profile and is of interest to researchers and drug development professionals for its potential, albeit minor, contribution to the overall activity and safety profile of linezolid. This technical guide provides a comprehensive overview of the discovery, history, and known properties of **PNU-105368**, with a focus on its relationship to linezolid.

# Discovery and History: The Context of Linezolid's Development

The story of **PNU-105368** is intrinsically linked to the development of linezolid, the first clinically approved oxazolidinone antibiotic. The oxazolidinone class of compounds was initially explored for their antimicrobial properties in the 1980s. However, it was the pioneering work of scientists at The Upjohn Company (which later became part of Pharmacia & Upjohn, and subsequently Pfizer) in the late 1990s that led to the discovery and successful development of linezolid (formerly PNU-100766).[1] Linezolid was approved by the US Food and Drug Administration in 2000 and has since become a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]



The "PNU" designation in the compound's name stands for Pharmacia & Upjohn, highlighting its origin within the company's research and development pipeline. As part of the comprehensive preclinical and clinical evaluation of linezolid, extensive studies were conducted to understand its metabolism and pharmacokinetic profile. It was through these investigations that **PNU-105368** was identified as one of the metabolites formed in the human body following the administration of linezolid.

While the primary focus of research has remained on linezolid and its two major metabolites, PNU-142586 and PNU-142300, the identification and characterization of minor metabolites like **PNU-105368** were crucial for a complete understanding of the drug's disposition.

## **Chemical Properties**

**PNU-105368** is structurally similar to linezolid, with the key difference being the absence of the acetyl group on the aminomethyl side chain.

| Property          | Value                                                                   |
|-------------------|-------------------------------------------------------------------------|
| Chemical Name     | (S)-5-(Aminomethyl)-3-(3-fluoro-4-<br>morpholinophenyl)oxazolidin-2-one |
| Synonyms          | Desacetyllinezolid, Linezolid Related Compound<br>C                     |
| CAS Number        | 168828-90-8                                                             |
| Molecular Formula | C14H18FN3O3                                                             |
| Molecular Weight  | 295.31 g/mol                                                            |

## **Metabolic Pathway of Linezolid**

Linezolid undergoes oxidation of its morpholine ring to form its two primary inactive metabolites, PNU-142586 and PNU-142300. **PNU-105368** is considered a minor metabolite. The metabolic pathway illustrates the biotransformation of linezolid in the body.





Click to download full resolution via product page

Metabolic pathway of Linezolid leading to its metabolites.

## **Antibacterial Activity**

Information on the specific antibacterial activity of **PNU-105368** is limited in publicly available literature. It is generally considered to be significantly less active than the parent drug, linezolid. The acetyl group present in linezolid is understood to be important for its potent antibacterial action.

One study investigated the in vitro activity of a related compound, "deacetyl linezolid thioacetamide," against MRSA biofilms. It is crucial to note that this compound is a thioamide derivative and not identical to **PNU-105368**. The study found that deacetyl linezolid thioacetamide had an MIC of 1  $\mu$ g/mL against planktonic MRSA.

Further research is required to determine the precise minimum inhibitory concentrations (MICs) of **PNU-105368** against a comprehensive panel of bacterial pathogens.

# **Experimental Protocols**

Detailed experimental protocols for the specific synthesis, isolation, and characterization of **PNU-105368** are not extensively documented in primary scientific literature. However, the general methodologies employed for the analysis of linezolid and its metabolites provide a framework for how such studies would be conducted.

#### **Isolation and Characterization**



The isolation and characterization of **PNU-105368** from biological matrices (e.g., plasma, urine) would typically involve the following steps:

- Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug and its metabolites from the biological matrix.
- Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultraperformance liquid chromatography (UPLC) to separate PNU-105368 from linezolid and other metabolites. A C18 reverse-phase column is commonly used.
- Detection and Quantification: Mass spectrometry (MS), often coupled with HPLC (LC-MS), for the sensitive and specific detection and quantification of the metabolite.
- Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of the isolated metabolite.

## **Antibacterial Susceptibility Testing**

The in vitro antibacterial activity of **PNU-105368** would be determined using standard methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

- Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC).
  - A serial two-fold dilution of PNU-105368 is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
  - Each well is inoculated with a standardized suspension of the test bacterium.
  - The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
  - The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Agar Dilution: Similar to broth microdilution, but the antimicrobial agent is incorporated into solid agar medium at various concentrations. The test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that prevents growth.



### Conclusion

**PNU-105368**, or desacetyllinezolid, is a minor metabolite of the important antibiotic linezolid, discovered during the comprehensive metabolic profiling of the parent drug by Pharmacia & Upjohn. While its own antibacterial activity is considered to be significantly less than that of linezolid, its study contributes to a fuller understanding of the pharmacokinetics and disposition of this critical therapeutic agent. Further research is warranted to fully elucidate the specific biological properties of **PNU-105368** and its potential, if any, to contribute to the overall clinical effects of linezolid. The lack of extensive public data on **PNU-105368** underscores the proprietary nature of much of the early drug discovery and development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. acs.org [acs.org]
- 2. Linezolid: a review of its properties, function, and use in critical care PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-105368: A Technical Overview of a Linezolid Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678917#pnu-105368-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com